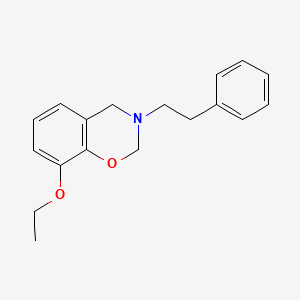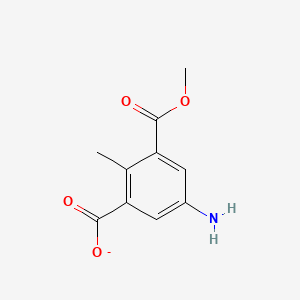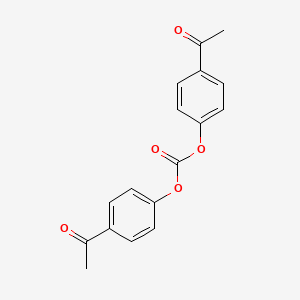![molecular formula C16H21Cl2N3O B13771189 1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol CAS No. 5423-78-9](/img/structure/B13771189.png)
1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol is a chemical compound with the molecular formula C28H28N4O4 and a molecular weight of 342.2634 g/mol. This compound is known for its unique structure, which includes a quinoline ring substituted with dichloro groups and an amino-propanol side chain. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
The synthesis of 1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinoline ring: The quinoline ring is synthesized through a series of reactions involving the cyclization of suitable precursors.
Introduction of dichloro groups: Chlorination reactions are used to introduce the dichloro groups at the 6 and 7 positions of the quinoline ring.
Attachment of the amino-propanol side chain: The final step involves the reaction of the dichloroquinoline with diethylamino-propanol under specific conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
化学反応の分析
1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichloro groups on the quinoline ring can undergo nucleophilic substitution reactions with various nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
類似化合物との比較
1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol can be compared with other similar compounds, such as:
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with an additional hydroxyl group.
Quinacrine: A compound with a similar quinoline ring but different substituents.
The uniqueness of this compound lies in its specific substitution pattern and side chain, which confer distinct chemical and biological properties.
特性
CAS番号 |
5423-78-9 |
|---|---|
分子式 |
C16H21Cl2N3O |
分子量 |
342.3 g/mol |
IUPAC名 |
1-[(6,7-dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol |
InChI |
InChI=1S/C16H21Cl2N3O/c1-3-21(4-2)10-11(22)9-20-15-5-6-19-16-8-14(18)13(17)7-12(15)16/h5-8,11,22H,3-4,9-10H2,1-2H3,(H,19,20) |
InChIキー |
LJUAGDICZIDMII-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC(CNC1=C2C=C(C(=CC2=NC=C1)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


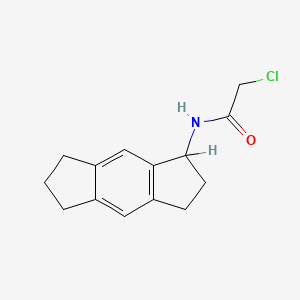
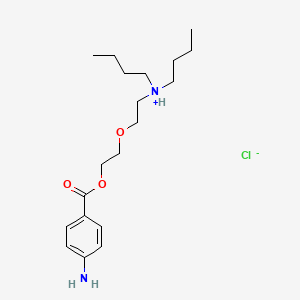
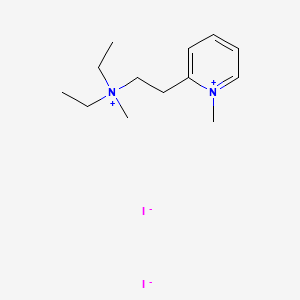
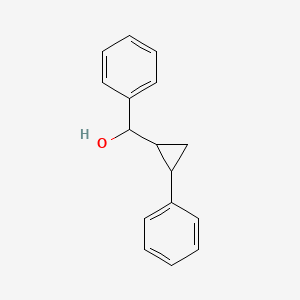
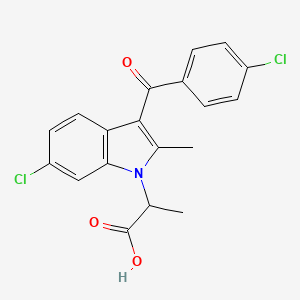
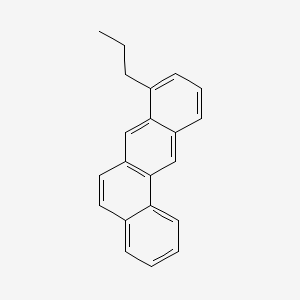
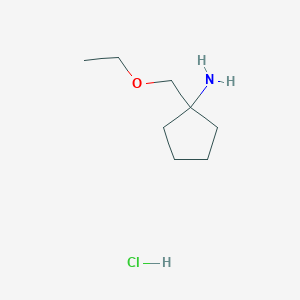
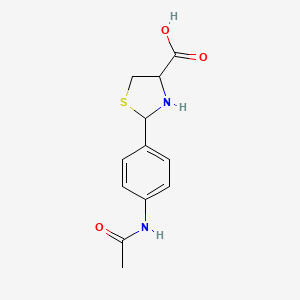
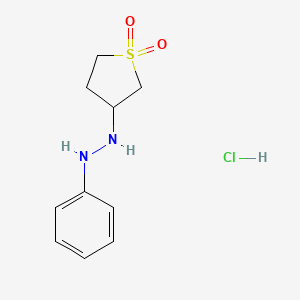
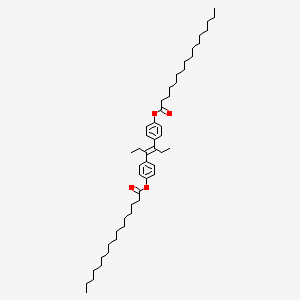
![[R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13771170.png)
